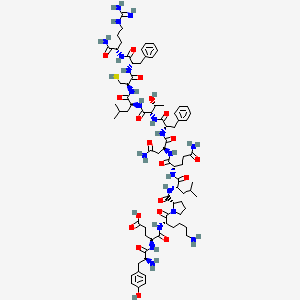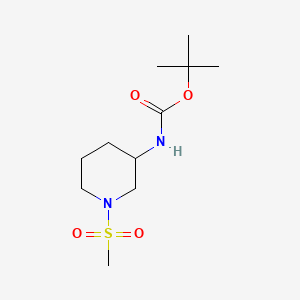
Methyl 4-chloro-6-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-chloro-6-(trifluoromethyl)nicotinate” is a chemical compound with the CAS Number: 1211539-36-4 . It has a molecular weight of 239.58 and its IUPAC name is "methyl 4-chloro-6-(trifluoromethyl)nicotinate" . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of “Methyl 4-chloro-6-(trifluoromethyl)nicotinate” is C8H5ClF3NO2 . The InChI Code is 1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(2-5(4)9)8(10,11)12/h2-3H,1H3 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis
“Methyl 4-chloro-6-(trifluoromethyl)nicotinate” is a solid or viscous liquid . The compound is stable under normal temperatures and pressures, and it should be stored in a well-ventilated place .Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry: Pesticide Development
Methyl 4-chloro-6-(trifluoromethyl)nicotinate: is a valuable compound in the development of pesticides. Its trifluoromethylpyridine moiety is a common functional group in many agrochemicals. Researchers utilize this compound to synthesize novel pesticides that offer improved efficacy and safety profiles. The compound’s structural attributes facilitate the exploration of new chemical entities that can interact with specific biological targets in pests, potentially leading to the development of more selective and environmentally friendly pesticides .
Organic Synthesis: Building Block for Nicotinic Derivatives
In organic chemistry, Methyl 4-chloro-6-(trifluoromethyl)nicotinate serves as a versatile building block for synthesizing various nicotinic derivatives. Its reactive sites allow for functional group transformations and coupling reactions, enabling chemists to construct complex molecules with potential pharmacological activities. The compound’s stability under different conditions makes it a reliable starting material for multi-step synthetic routes .
Medicinal Chemistry: Drug Discovery
The structural complexity of Methyl 4-chloro-6-(trifluoromethyl)nicotinate makes it a candidate for drug discovery programs. Its core structure is amenable to modifications that can lead to the discovery of new drug candidates with diverse therapeutic potentials. For instance, its incorporation into small-molecule libraries can aid in the identification of compounds with activity against various disease targets through high-throughput screening .
Material Science: Fluorinated Polymers
The trifluoromethyl group in Methyl 4-chloro-6-(trifluoromethyl)nicotinate is of particular interest in material science. This moiety can impart desirable properties to polymers, such as increased thermal stability and chemical resistance. Researchers can use this compound to synthesize fluorinated polymers with applications in advanced materials, coatings, and electronic devices .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, Methyl 4-chloro-6-(trifluoromethyl)nicotinate can be used as a standard or reference compound in chromatographic studies. Its unique chemical signature allows for the calibration of analytical instruments and the development of methods for detecting similar compounds in complex mixtures. This is particularly useful in quality control and environmental monitoring .
Environmental Science: Fate and Transport Studies
Understanding the environmental fate and transport of chemicals is crucial. Methyl 4-chloro-6-(trifluoromethyl)nicotinate can be studied to assess its behavior in various environmental compartments. Research in this area can provide insights into the compound’s degradation pathways, persistence, and potential bioaccumulation, which are important for evaluating its environmental impact .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound, including avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Methyl 4-chloro-6-(trifluoromethyl)nicotinate is a chemical compound with a specific molecular structure
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 4-chloro-6-(trifluoromethyl)nicotinate, specific storage conditions such as an inert atmosphere and a temperature of 2-8°C are recommended . .
Eigenschaften
IUPAC Name |
methyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(2-5(4)9)8(10,11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWLVIZDSQIWTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-(trifluoromethyl)nicotinate | |
CAS RN |
1211539-36-4 |
Source


|
| Record name | Methyl 4-chloro-6-(trifluoromethyl)nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)


![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)


![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)





![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)
